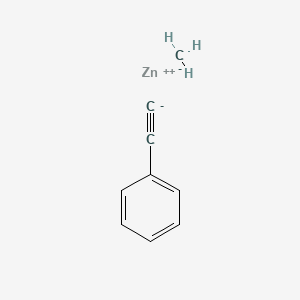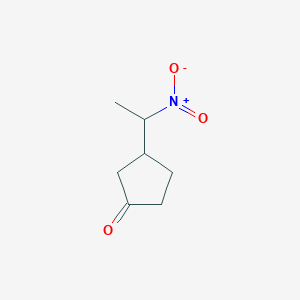![molecular formula C15H23NSi B14279077 1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]- CAS No. 176376-90-2](/img/structure/B14279077.png)
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Alkylation: The indole core undergoes alkylation with a propenyl halide under basic conditions to introduce the propenyl group.
Silylation: The resulting intermediate is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl methyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl methyl group, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Lithium aluminum hydride, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives with saturated side chains.
Substitution Products: Substituted indole derivatives with various functional groups replacing the trimethylsilyl methyl group.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” would depend on its specific application. In general, indole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The propenyl and trimethylsilyl methyl groups may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 2,3-dihydro-1-(2-propenyl)-: Lacks the trimethylsilyl methyl group.
1H-Indole, 2,3-dihydro-3-[(trimethylsilyl)methyl]-: Lacks the propenyl group.
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-methyl-: Has a methyl group instead of a trimethylsilyl methyl group.
Uniqueness
The presence of both the propenyl and trimethylsilyl methyl groups in “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” makes it unique compared to other indole derivatives
Propriétés
Numéro CAS |
176376-90-2 |
|---|---|
Formule moléculaire |
C15H23NSi |
Poids moléculaire |
245.43 g/mol |
Nom IUPAC |
trimethyl-[(1-prop-2-enyl-2,3-dihydroindol-3-yl)methyl]silane |
InChI |
InChI=1S/C15H23NSi/c1-5-10-16-11-13(12-17(2,3)4)14-8-6-7-9-15(14)16/h5-9,13H,1,10-12H2,2-4H3 |
Clé InChI |
KHHODDMAOXOCKZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CN(C2=CC=CC=C12)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)


![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)



![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)


![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)

![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)

